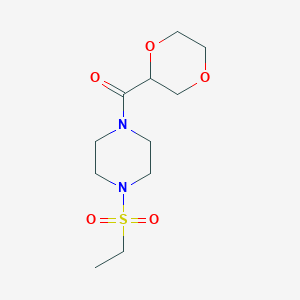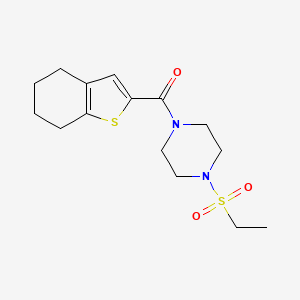![molecular formula C19H24N4O B7543087 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea, also known as AIPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIPU is a urea derivative that contains both adamantyl and imidazopyridine moieties, making it a unique and versatile compound.
作用機序
The mechanism of action of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has also been shown to bind to the adenosine A3 receptor, which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus.
実験室実験の利点と制限
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea is also readily available and relatively inexpensive, which makes it accessible for researchers. However, 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea. One direction is to investigate the potential use of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea and to identify its molecular targets in the body.
合成法
The synthesis of 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea involves the reaction of 1-adamantanamine with 2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea. The overall yield of the synthesis process is around 60%, and the purity of the final product can be enhanced through recrystallization.
科学的研究の応用
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for drug development. 1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal-mediated catalysis.
特性
IUPAC Name |
1-(1-adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(20-11-16-12-23-4-2-1-3-17(23)21-16)22-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,12-15H,5-11H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLAPJPGZUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)


![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)